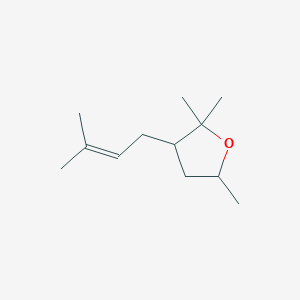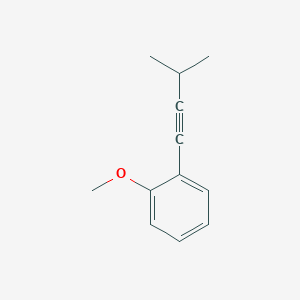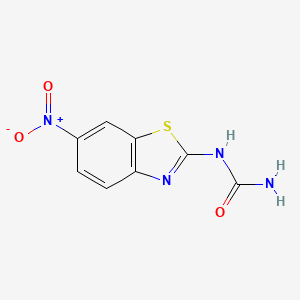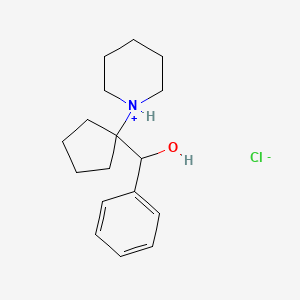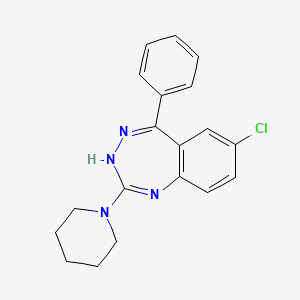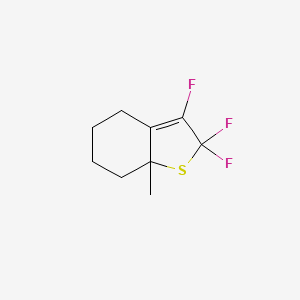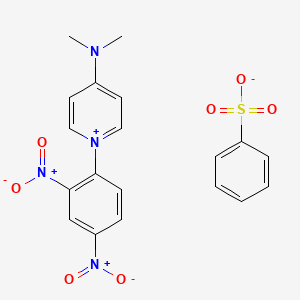
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with dimethylamino and dinitrophenyl groups, along with a benzenesulfonate counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by the introduction of a dimethylamino group. The final step involves the formation of the pyridinium salt with benzenesulfonate as the counterion.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of nitro groups, converting them into amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or nitro groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions result in the replacement of functional groups with new substituents.
Applications De Recherche Scientifique
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions. The specific pathways and molecular targets depend on the context of its application, such as its antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridine
- 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridinium chloride
- 4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridinium bromide
Uniqueness
4-(Dimethylamino)-1-(2,4-dinitrophenyl)pyridin-1-ium benzenesulfonate is unique due to its specific combination of functional groups and counterion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
111055-12-0 |
|---|---|
Formule moléculaire |
C19H18N4O7S |
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
benzenesulfonate;1-(2,4-dinitrophenyl)-N,N-dimethylpyridin-1-ium-4-amine |
InChI |
InChI=1S/C13H13N4O4.C6H6O3S/c1-14(2)10-5-7-15(8-6-10)12-4-3-11(16(18)19)9-13(12)17(20)21;7-10(8,9)6-4-2-1-3-5-6/h3-9H,1-2H3;1-5H,(H,7,8,9)/q+1;/p-1 |
Clé InChI |
ZREHGDMGDOEIHM-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


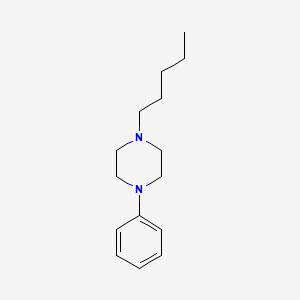

![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
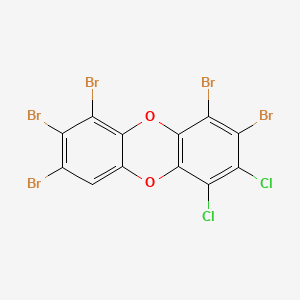
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)
